5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione
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Overview
Description
5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazoloquinazoline family, known for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione involves a p-toluenesulfonic acid-catalyzed one-pot two-step tandem reaction. This method utilizes 1-tetralone, arylaldehydes, thiourea, and 4-chlorophenacyl bromide/(3-bromoacetyl)coumarin in glacial acetic acid under reflux conditions . The reaction yields analytically pure products with excellent yield and short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic route can be adapted for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazoloquinazoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the thiazoloquinazoline core.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant antitumor activity, making it a candidate for cancer research.
Medicine: Its antitumor properties are being explored for developing new cancer therapies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to downregulate interleukin-6 (IL-6) expression, which plays a crucial role in its antitumor activity . The compound also affects oxidative and metabolic stress pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine: This compound shares a similar thiazole ring structure but differs in its biological activity and applications.
Thiazolo[2,3-b]quinazoline: Other derivatives of this compound have been studied for their antitumor and antimicrobial activities.
Uniqueness
5H-Thiazolo[2,3-b]quinazoline-3,5(2H)-dione stands out due to its potent antitumor activity and its ability to modulate specific molecular pathways, making it a promising candidate for cancer therapy .
Properties
CAS No. |
62473-05-6 |
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Molecular Formula |
C10H6N2O2S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
[1,3]thiazolo[2,3-b]quinazoline-3,5-dione |
InChI |
InChI=1S/C10H6N2O2S/c13-8-5-15-10-11-7-4-2-1-3-6(7)9(14)12(8)10/h1-4H,5H2 |
InChI Key |
KPFKSIPWGCVJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N2C(=O)C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
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